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Compound of Interest

Compound Name: 3,4,5-Trimethylbenzoic acid

Cat. No.: B091002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
trimethylbenzoic acid. Due to the limited availability of published experimental spectra for this
specific compound, this guide utilizes predicted spectroscopic data based on established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS). These predictions are intended to serve as a reference for
researchers and scientists engaged in the synthesis, identification, and characterization of this
and related molecules. Detailed experimental protocols for acquiring such data are also
provided.

Chemical Structure and Properties

e |I[UPAC Name: 3,4,5-Trimethylbenzoic acid
e Molecular Formula: C10H1202

e Molecular Weight: 164.20 g/mol [1]

e CAS Number: 1076-88-6[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for 3,4,5-trimethylbenzoic
acid, organized for clarity and easy reference.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The predicted *H NMR data for 3,4,5-trimethylbenzoic acid is summarized in
Table 1.

Table 1: Predicted *H NMR Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid (400 MHz,
CDCIs3)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~11.0-12.0 Singlet (broad) 1H -COOH
~7.7-18 Singlet 2H Ar-H
~2.3 Singlet 9H Ar-CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
predicted 13C NMR data for 3,4,5-trimethylbenzoic acid is summarized in Table 2.

Table 2: Predicted 3C NMR Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid (100 MHz,
CDCls)

Chemical Shift (6, ppm) Assighment
~172 C=0

~140 Ar-C (quaternary)
~138 Ar-C (quaternary)
~129 Ar-CH

~128 Ar-C (quaternary)
~20 Ar-CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The predicted characteristic IR absorption bands for 3,4,5-

trimethylbenzoic acid are summarized in Table 3.

Table 3: Predicted IR Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid

Wavenumber (cm—?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
2950-2850 Medium C-H stretch (Alkyl)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1600, 1450 Medium-Weak C=C stretch (Aromatic)
1200-1300 Strong C-O stretch

800-900 Strong C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted major mass spectral fragments for 3,4,5-trimethylbenzoic acid
under electron ionization (EI) are summarized in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3,4,5-Trimethylbenzoic Acid

m/z Predicted Fragment
164 [M]* (Molecular lon)
149 [M - CHs]*

147 [M - OHJ*

119 [M - COOH]*
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Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh 5-10 mg of the purified 3,4,5-trimethylbenzoic acid for *H NMR (20-50 mg for 13C
NMR).

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean vial.

Transfer the solution to a clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:

e 1H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical
parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance
and sensitivity of the 13C nucleus, a larger number of scans and a longer relaxation delay
(e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

This method is suitable for solid samples.

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile
solvent like isopropanol.

e Record a background spectrum of the clean, empty ATR crystal.
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e Place a small amount of the solid 3,4,5-trimethylbenzoic acid sample onto the center of the
ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the sample spectrum.

e Clean the ATR crystal thoroughly after the measurement.

Electron lonization Mass Spectrometry (EI-MS)

Sample Preparation:

» Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,
dichloromethane). The concentration should be in the range of 10-100 pg/mL.

o Ensure the sample is free of non-volatile salts or buffers.

Data Acquisition:

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
through a gas chromatograph (GC-MS).

For direct insertion, the sample is heated in the vacuum of the ion source to induce
volatilization.

The vaporized molecules are then bombarded with a beam of high-energy electrons
(typically 70 eV) to cause ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure
elucidation of an organic compound like 3,4,5-trimethylbenzoic acid.
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Caption: Logical workflow for spectroscopic analysis.

This diagram outlines the process from a synthesized and purified compound to its structural
elucidation through the combined interpretation of data from NMR, IR, and Mass Spectrometry.
Each technique provides complementary information that, when pieced together, allows for a
confident determination of the molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.3,4,5-Trimethylbenzoic acid | CLOH1202 | CID 136849 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3,4,5-Trimethylbenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091002#spectroscopic-data-of-3-4-5-
trimethylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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